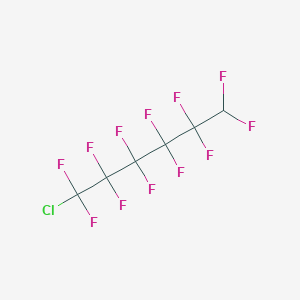

1-CHLORO-6H-DODECAFLUOROHEXANE

概要

説明

1-CHLORO-6H-DODECAFLUOROHEXANE is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms and one chlorine atom attached to a hexane backbone. This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.

準備方法

The synthesis of 1-CHLORO-6H-DODECAFLUOROHEXANE typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures and pressures to ensure complete substitution of hydrogen atoms with fluorine and chlorine atoms .

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process .

化学反応の分析

1-CHLORO-6H-DODECAFLUOROHEXANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of partially fluorinated hexanes.

Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound, resulting in the formation of fluorinated carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with potassium fluoride yields 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane .

科学的研究の応用

Scientific Research Applications

1-Chloro-6H-dodecafluorohexane has been utilized in several scientific research contexts:

Material Science

Due to its unique fluorinated structure, this compound is explored for its potential as a monomer in the synthesis of fluorinated polymers and copolymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Chemical Synthesis

The compound serves as an intermediate in the production of various fluorinated compounds, including hexafluoropropylene oxide (HFPO). Its reactivity allows for the development of novel fluorinated chemicals that are valuable in pharmaceuticals and agrochemicals .

Environmental Studies

Research has focused on the environmental impact of fluorinated compounds, including their persistence and bioaccumulation potential. Studies indicate that compounds like this compound may contribute to environmental pollution if not managed properly .

Case Study 1: Polymer Development

In a study published in the Journal of Materials Chemistry A, researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials demonstrated superior mechanical properties and thermal stability compared to traditional polymers .

Case Study 2: Fluorinated Chemical Production

A patent describes a process for producing HFPO using this compound as a precursor. The method highlights the efficiency of using phase transfer catalysts to enhance reaction yields, showcasing the compound's role in advancing fluorochemical manufacturing .

作用機序

The mechanism of action of 1-CHLORO-6H-DODECAFLUOROHEXANE involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to form strong interactions with electron-rich sites in molecules. This property is exploited in organic synthesis to achieve selective reactions and modifications .

In biological systems, the compound’s fluorinated structure can influence the behavior of enzymes and receptors. Its resistance to metabolic degradation allows it to persist in biological environments, making it useful for studying long-term effects and interactions .

類似化合物との比較

1-CHLORO-6H-DODECAFLUOROHEXANE can be compared with other fluorinated compounds, such as:

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: This compound has one additional fluorine atom, resulting in slightly different chemical properties and reactivity.

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This cyclic compound has fewer fluorine atoms and a different structural arrangement, leading to distinct reactivity and applications.

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride:

The uniqueness of this compound lies in its specific arrangement of fluorine and chlorine atoms, providing a balance of stability and reactivity that is valuable in various applications .

生物活性

1-Chloro-6H-dodecafluorohexane (CAS Number: 307-22-2) is a fluorinated compound that has garnered attention in various fields, including chemical synthesis, material science, and toxicology. Its unique structure, characterized by the presence of chlorine and multiple fluorine atoms, imparts distinct physicochemical properties that influence its biological activity. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆HClF₁₂ |

| Molecular Weight | 336.51 g/mol |

| Density | 1.641 g/cm³ |

| Boiling Point | 109.5 °C |

| Flash Point | 36.3 °C |

| LogP | 4.624 |

These properties suggest that the compound is relatively hydrophobic and may exhibit significant biological interactions due to its lipophilicity.

Toxicity Profile

Research indicates that this compound exhibits irritant properties, classified under hazard codes Xi: Irritant. The compound's potential toxicity has been investigated in various studies:

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of fluorinated compounds indicate that this compound may possess some degree of antimicrobial activity against certain bacterial strains. The presence of chlorine and fluorine atoms enhances lipid solubility, potentially allowing these compounds to disrupt microbial cell membranes .

Potential Therapeutic Applications

While direct therapeutic applications for this compound are not well-established, its structural analogs have been explored for use in drug design:

- Drug Delivery Systems : The compound's lipophilicity may be advantageous in formulating drug delivery systems that require enhanced membrane permeability.

- Fluorinated Pharmaceuticals : Its derivatives could serve as precursors in synthesizing fluorinated pharmaceuticals known for improved metabolic stability and bioavailability .

Case Studies

Several case studies have explored the biological implications of similar fluorinated compounds:

- Fluorinated Anesthetics : A study on anesthetic potency compared various fluorinated compounds, including dodecafluorohexane derivatives. Results indicated that the structure significantly influences anesthetic effectiveness and safety profiles .

- Endocrine Disruption Studies : Research on halogenated compounds has shown that they can disrupt endocrine functions in laboratory animals. While specific studies on this compound are sparse, its structural similarities to known endocrine disruptors warrant further investigation .

特性

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENGESQCMOBFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382106 | |

| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-22-2 | |

| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。